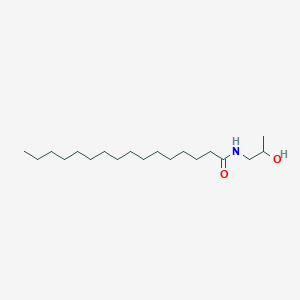
Palmitic monoisopropanolamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palmitic monoisopropanolamide (PMIPA) is a derivative of palmitic acid, a saturated fatty acid commonly found in animal and vegetable fats. PMIPA is a surfactant and emulsifying agent used in various applications, including cosmetics, food, and pharmaceuticals. In recent years, PMIPA has gained attention in scientific research for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Palmitic monoisopropanolamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. In cancer cells, Palmitic monoisopropanolamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. In neuroprotection, Palmitic monoisopropanolamide has been found to activate the Nrf2/ARE pathway, which is involved in antioxidant and anti-inflammatory responses. In wound healing, Palmitic monoisopropanolamide has been shown to activate the ERK1/2 and Akt pathways, which are involved in cell migration and proliferation.
Biochemische Und Physiologische Effekte
Palmitic monoisopropanolamide has been shown to have various biochemical and physiological effects, depending on the application. In cancer research, Palmitic monoisopropanolamide has been found to induce apoptosis (programmed cell death) and inhibit cell cycle progression in cancer cells. In neuroprotection, Palmitic monoisopropanolamide has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function in animal models. In wound healing, Palmitic monoisopropanolamide has been shown to promote cell migration and proliferation, as well as collagen synthesis, which may aid in the healing of skin wounds.
Vorteile Und Einschränkungen Für Laborexperimente
Palmitic monoisopropanolamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its high melting point and low water solubility may make it difficult to work with in certain applications. Additionally, the mechanism of action of Palmitic monoisopropanolamide is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for Palmitic monoisopropanolamide research, including further exploration of its therapeutic potential in cancer treatment, neuroprotection, and wound healing. Additionally, more research is needed to fully understand the mechanism of action of Palmitic monoisopropanolamide and its effects on various signaling pathways. Furthermore, the development of new synthesis methods and formulations may improve the efficacy and applicability of Palmitic monoisopropanolamide in various fields.
Synthesemethoden
Palmitic monoisopropanolamide can be synthesized through the reaction of palmitic acid with isopropanolamine. The reaction is typically carried out at high temperatures and pressures, with the addition of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is a white crystalline powder with a melting point of around 140°C.
Wissenschaftliche Forschungsanwendungen
Palmitic monoisopropanolamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and wound healing. In cancer research, Palmitic monoisopropanolamide has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast and lung cancer. In neuroprotection, Palmitic monoisopropanolamide has been found to have antioxidant and anti-inflammatory effects, which may be beneficial in preventing or treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In wound healing, Palmitic monoisopropanolamide has been shown to promote cell migration and proliferation, as well as collagen synthesis, which may aid in the healing of skin wounds.
Eigenschaften
CAS-Nummer |
18738-25-5 |
|---|---|
Produktname |
Palmitic monoisopropanolamide |
Molekularformel |
C19H39NO2 |
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
N-(2-hydroxypropyl)hexadecanamide |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18(2)21/h18,21H,3-17H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
VQNMGLLFMPXVFN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(C)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)
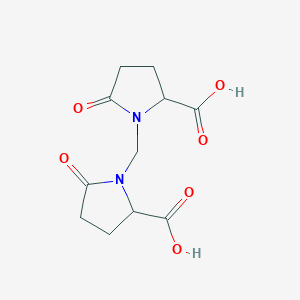
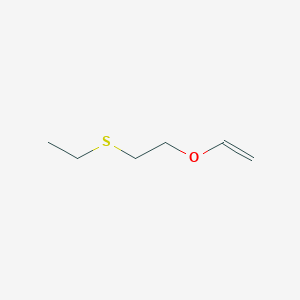
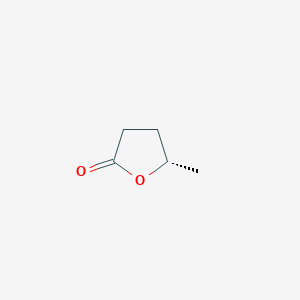

![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)
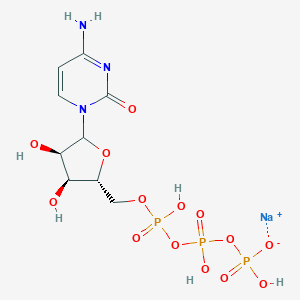



![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)

